molecular formula C9H12N2O B2721142 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile CAS No. 2089277-63-2

3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile

Cat. No.: B2721142
CAS No.: 2089277-63-2
M. Wt: 164.208
InChI Key: IXGMUKPAZOSPHZ-UHFFFAOYSA-N
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Description

3-Oxa-6-azatricyclo[6110,1,6]decane-4-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carboxylic acid hydrochloride
  • {3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanol

Uniqueness

3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile is unique due to its specific tricyclic structure and the presence of a nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-3-8-5-11-4-7-1-9(11,2-7)6-12-8/h7-8H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMUKPAZOSPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC13COC(CN3C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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